![molecular formula C25H28NO6- B12367375 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester: is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in peptide synthesis, and the esterification at the 4-position adds further specificity to its applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester typically involves the protection of the amino group of L-aspartic acid with the Fmoc group. This is followed by esterification at the 4-position with 1-ethyl-1-methylpropyl alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and esterification reactions, but with optimized conditions for yield and purity. The use of automated peptide synthesizers is common in industrial settings to ensure consistency and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester group, converting it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the 1-ethyl-1-methylpropyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is widely used in peptide synthesis as a protective group for the amino group of L-aspartic acid. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protective groups help in the selective modification of peptides and proteins .
Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs. The protective groups allow for the selective formation of peptide bonds, which is crucial in the development of therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity .
作用機序
The mechanism of action of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester involves the selective protection of the amino group of L-aspartic acid. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and coupling reactions. The ester group at the 4-position adds further specificity, enabling the selective modification of peptides and proteins .
類似化合物との比較
N-Fmoc-L-aspartic acid: Similar in structure but lacks the ester group at the 4-position.
N-Fmoc-L-glutamic acid: Similar protective group chemistry but with a different amino acid backbone.
N-Fmoc-L-phenylalanine: Similar protective group but with a different side chain.
Uniqueness: The uniqueness of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester lies in its esterification at the 4-position, which adds specificity to its applications in peptide synthesis. This modification allows for selective reactions that are not possible with other similar compounds .
特性
分子式 |
C25H28NO6- |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1 |
InChIキー |
SYGKUYKLHYQKPL-NRFANRHFSA-M |
異性体SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





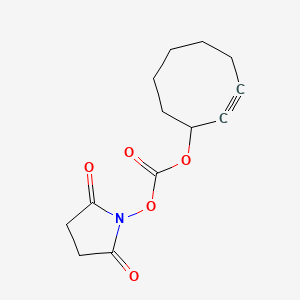
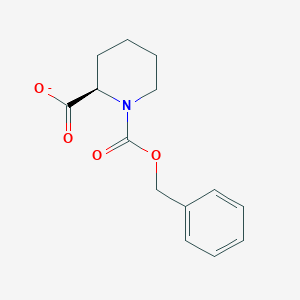
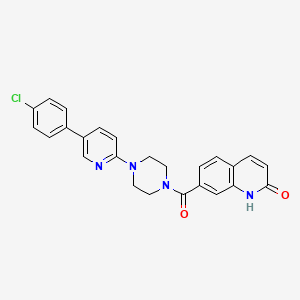
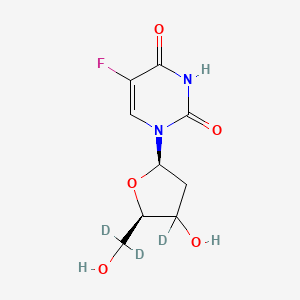
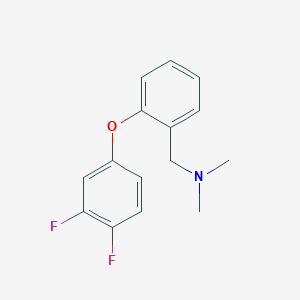

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
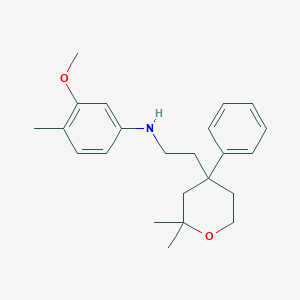

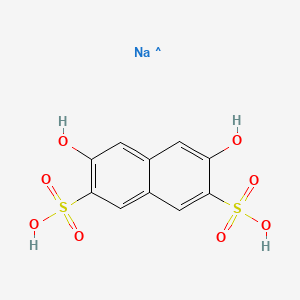
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
